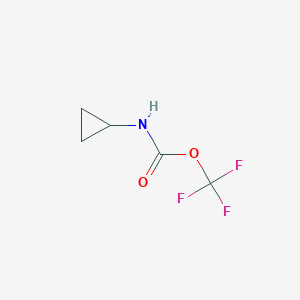

Trifluoromethyl N-cyclopropylcarbamate

Vue d'ensemble

Description

Trifluoromethyl N-cyclopropylcarbamate is a compound that belongs to the class of organofluorines. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of trifluoromethyl compounds has seen significant progress in recent years. For instance, trifluoromethyl radicals can be readily generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Chemical Reactions Analysis

The reaction of electrochemically generated trifluoromethyl radicals with aryl alkynes in the presence of water has been studied. The radicals are readily generated by anodic oxidation of sodium triflinate . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Applications De Recherche Scientifique

Synthesis of Trifluoromethyl Cyclopropanes

Trifluoromethyl-substituted cyclopropanes are vital in the construction of pharmaceutical and agrochemical agents. A method utilizing fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation reactions of nitro styrenes has been developed. This technique synthesizes cis-configured trifluoromethyl cyclopropanes with excellent yields and diastereoselectivities across a broad range of substrates (Hock et al., 2017).

Trifluoromethylcarbene Source

The trifluoromethylcarbene (:CHCF3) compound can be generated from (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate, a discovery significant in Fe-catalyzed cyclopropanation of olefins. This results in high-yield trifluoromethylated cyclopropanes (Duan et al., 2016).

Conversion of Carboxylic Esters

Tertiary cyclopropanols, derived from carboxylic esters, facilitate the synthesis of distally fluorinated ketones. The cyclopropane ring cleavage reactions with sodium triflinate enable β-trifluoromethyl ketones' synthesis in varying yields. Sodium triflinate acts as a precursor for trifluoromethyl copper species, essential in ring-opening trifluoromethylation (Konik et al., 2017).

Enantioselective Synthesis of Trifluoromethyl Cyclopropanes

Ru(ii)-Pheox catalysts have been employed in asymmetric synthesis of trifluoromethyl cyclopropanes from various olefins. This method achieved high yields and excellent diastereoselectivity and enantioselectivity with low catalyst loading (Kotozaki et al., 2018).

Alpha-Trifluoromethylated Carbanion Synthons

Trifluoromethylated organic compounds, important in materials science, agrochemistry, and the pharmaceutical industry, have led to the development of methodologies for trifluoromethylation. This involves trifluoromethylating reagents or trifluoromethylated synthetic blocks. The chemistry of trifluoromethyl carbanions and related species has significant synthetic applications (Uneyama et al., 2008).

Utilization of Fluoroform in Nucleophilic Trifluoromethylation

Trifluoromethane, derived from polytetrafluoroethylene manufacture, can be converted into valuable fluorinated compounds. A fully contained flow reactor setup enables the generation of trifluoromethyl carbanion and its direct consumption with electrophiles, demonstrating a sustainable approach in chemical research (Musio et al., 2018).

Myoglobin-Catalyzed Synthesis of Trifluoromethyl-Substituted Cyclopropanes

A biocatalytic route using engineered myoglobin catalysts allows for the efficient synthesis of trans-1-trifluoromethyl-2-arylcyclopropanes. This method achieved high yields and excellent diastereo- and enantioselectivity, expanding the range of carbene-mediated transformations accessible via metalloprotein catalysts (Tinoco et al., 2017).

Mécanisme D'action

While the specific mechanism of action for Trifluoromethyl N-cyclopropylcarbamate is not found in the search results, trifluoromethyl compounds have multiple mechanisms of action. For instance, triflusal, a derivative of acetylsalicylic acid (ASA; Aspirin) in which a hydrogen atom on the benzene ring has been replaced by a trifluoromethyl group, is a COX-1 inhibitor. It also inhibits the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .

Safety and Hazards

The safety data sheet for a related compound, Trifluoromethane, indicates that it is a gas under pressure and may explode if heated. It may displace oxygen and cause rapid suffocation . Another related compound, (Trifluoromethyl)trimethylsilane, is considered hazardous. It is highly flammable and harmful if swallowed. It causes skin and eye irritation and may cause respiratory irritation .

Orientations Futures

The comprehensive coverage on trifluoromethylation reactions is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

Propriétés

IUPAC Name |

trifluoromethyl N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c6-5(7,8)11-4(10)9-3-1-2-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRIOSZHCRNKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

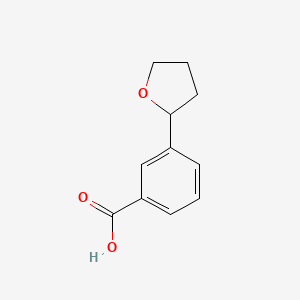

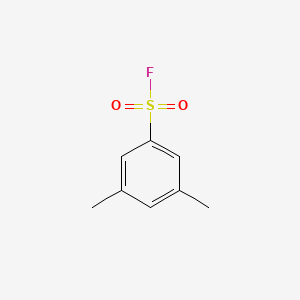

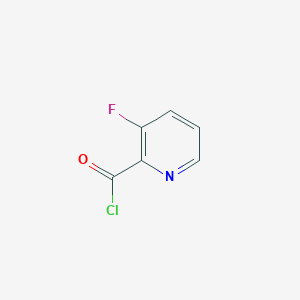

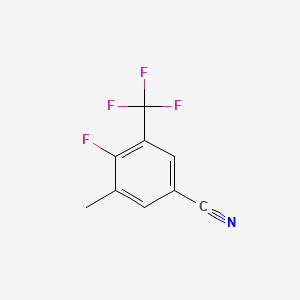

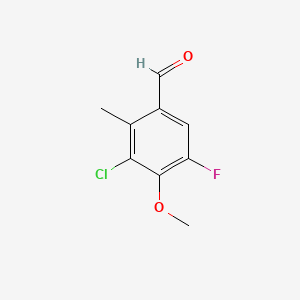

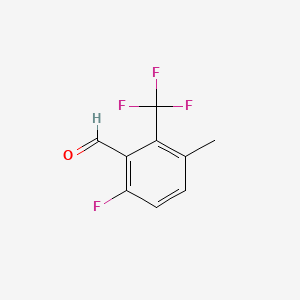

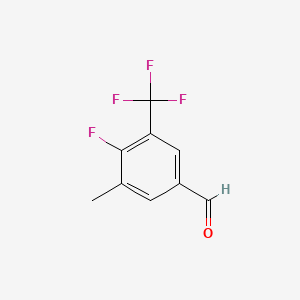

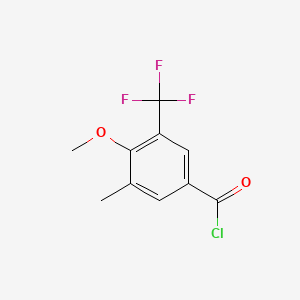

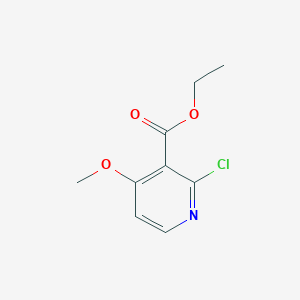

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405220.png)

![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1405221.png)

![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)

![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)

![3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405232.png)